1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes an ethoxy and methoxy substituted phenyl ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps. One common approach is the reaction of 3-ethoxy-4-methoxybenzyl chloride with N,N-diethylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine: A structurally similar compound with a piperidine ring but lacking the carboxamide group.
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-2-carboxamide: Similar structure with a carboxamide group at a different position.
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-4-carboxamide: Another isomer with the carboxamide group at the 4-position.
Uniqueness
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-5-22(6-2)20(23)17-9-8-12-21(15-17)14-16-10-11-18(24-4)19(13-16)25-7-3/h10-11,13,17H,5-9,12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAOMRIUJJCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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